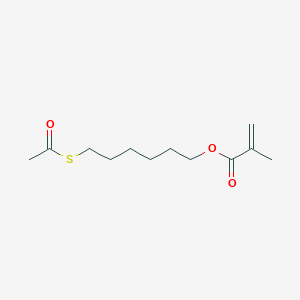

6-(Acetylthio)hexyl methacrylate

Description

Overview of Methacrylate (B99206) Monomers in Contemporary Polymer Science

Methacrylate monomers are a class of vinyl monomers characterized by a methacrylate group. Their widespread use in contemporary polymer science stems from their versatility and the desirable properties they confer upon the resulting polymers. Polymers derived from methacrylates, such as poly(methyl methacrylate) (PMMA), are known for their excellent optical clarity, high tensile strength, and good weather resistance. These properties have led to their extensive use in a multitude of applications, ranging from transparent sheets and optical fibers to dental and orthopedic materials. The ability to readily undergo free-radical polymerization allows for the synthesis of a wide variety of homopolymers and copolymers with tailored properties, achieved by selecting different ester side chains.

Significance of Thiol Functionality in Advanced Polymer Synthesis and Modification

The introduction of thiol (-SH) groups into polymer structures has become a significant strategy in the design of advanced materials. The high reactivity and unique chemistry of the thiol group open up a plethora of possibilities for polymer synthesis and modification. One of the most notable reactions involving thiols is the "thiol-ene" click reaction, a highly efficient and often photo-initiated reaction between a thiol and a carbon-carbon double bond (ene). This reaction is characterized by high yields, stereoselectivity, and tolerance to a wide range of functional groups, making it an ideal tool for polymer conjugation, surface functionalization, and the formation of complex polymer architectures. Furthermore, the reversible nature of disulfide bond formation from the oxidation of two thiol groups is a key feature in the design of self-healing materials and stimuli-responsive drug delivery systems.

Contextualization of 6-(Acetylthio)hexyl methacrylate within Specialized Monomer Research

This compound emerges as a specialized monomer at the intersection of methacrylate chemistry and thiol-functionalization. Its structure incorporates a methacrylate group, making it readily polymerizable, and a hexyl chain terminating in an acetyl-protected thiol group. The acetyl group serves as a temporary protecting group for the highly reactive thiol, preventing undesirable side reactions during polymerization, such as chain transfer, which can significantly affect the molecular weight and architecture of the resulting polymer. This protection allows for the synthesis of well-defined polymers with "latent" thiol functionality. The acetyl group can be easily removed post-polymerization under mild conditions to expose the free thiol groups, which are then available for a variety of subsequent chemical modifications. This strategic design makes this compound a valuable monomer for creating functional polymers with precisely controlled architectures and reactive sites for applications in fields such as self-healing materials, surface modification, and biomaterials.

Chemical and Physical Properties of this compound

The utility of this compound in polymer synthesis is underpinned by its distinct chemical and physical properties. A comprehensive understanding of these characteristics is essential for its effective application in materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 221949-21-9 |

| Molecular Formula | C12H20O3S |

| Molecular Weight | 244.35 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Storage Temperature | -20°C |

This data is compiled from commercially available sources and may vary slightly.

Synthesis and Characterization

The synthesis of this compound typically involves a two-step process. The first step is the esterification of 6-bromohexan-1-ol with methacryloyl chloride to yield 6-bromohexyl methacrylate. In the second step, the bromide is substituted with a thioacetate (B1230152) group by reacting 6-bromohexyl methacrylate with potassium thioacetate. This nucleophilic substitution reaction proceeds with high efficiency to yield the final product.

The characterization of this compound is crucial to confirm its purity and structural integrity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum would show characteristic peaks for the vinyl protons of the methacrylate group, the methylene (B1212753) protons of the hexyl chain, and the methyl protons of the acetyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks would include the C=O stretching vibration of the ester and thioester groups, and the C=C stretching of the methacrylate group. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

Applications in Polymer Chemistry

The unique structure of this compound, combining a polymerizable methacrylate group with a protected thiol, makes it a highly valuable monomer for a range of advanced applications in polymer chemistry.

Research in Self-Healing Polymers

The development of materials that can autonomously repair damage is a rapidly growing field of research. The thiol-disulfide exchange reaction is a powerful tool in the design of self-healing polymers. researchgate.net By incorporating this compound into a polymer network and subsequently deprotecting the thiol groups, a material with the intrinsic ability to self-heal can be created. When a fracture occurs, the free thiol groups at the fracture interface can oxidize to form new disulfide bonds, effectively mending the damage and restoring the material's mechanical integrity. This process can often be triggered or accelerated by external stimuli such as heat or light. nih.gov

Innovations in Surface Modification

The ability to tailor the surface properties of materials is critical for a wide range of applications, from biomedical implants to microfluidic devices. The thiol-ene "click" reaction provides a highly efficient method for surface modification. mdpi.com Polymers containing deprotected thiol groups derived from this compound can be grafted onto surfaces that have been functionalized with "ene" groups. This allows for the covalent attachment of a thin polymer layer, which can dramatically alter the surface properties, such as wettability, biocompatibility, and adhesion. The high efficiency and mild reaction conditions of the thiol-ene reaction make it a versatile tool for creating functional surfaces with a high degree of control.

Advancements in Biomaterials and Drug Delivery

In the field of biomaterials and drug delivery, the development of "smart" materials that can respond to specific biological cues is of great interest. The thiol functionality of polymers derived from this compound can be exploited to create stimuli-responsive drug delivery systems. For instance, drug molecules can be attached to the polymer backbone via disulfide linkages. These linkages are stable in the bloodstream but can be cleaved in the reducing environment inside cells, leading to the targeted release of the drug. This approach allows for the development of more effective and less toxic cancer therapies. Furthermore, the thiol groups can be used to conjugate targeting ligands to the surface of nanoparticles, enhancing their accumulation at the desired site of action. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20O3S |

|---|---|

Molecular Weight |

244.35 g/mol |

IUPAC Name |

6-acetylsulfanylhexyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C12H20O3S/c1-10(2)12(14)15-8-6-4-5-7-9-16-11(3)13/h1,4-9H2,2-3H3 |

InChI Key |

GOBNYDLWWCHEDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCSC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Acetylthio Hexyl Methacrylate Monomer

Esterification Approaches for Hexyl Methacrylate (B99206) Derivatives

The initial and crucial step in the synthesis of 6-(acetylthio)hexyl methacrylate is the formation of the methacrylate ester. This is typically achieved through the esterification of a functionalized hexanol derivative. A common precursor for this process is 6-bromohexan-1-ol, which allows for the subsequent introduction of the sulfur-containing moiety.

The esterification reaction involves the coupling of 6-bromohexan-1-ol with methacryloyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Triethylamine is a frequently used base for this purpose. The reaction is typically performed in an aprotic solvent, such as dichloromethane, at reduced temperatures to control the exothermic nature of the reaction.

Another approach involves the direct esterification of a suitable diol, such as 1,6-hexanediol, with methacrylic acid. However, this method can lead to a mixture of mono- and di-substituted products, necessitating more complex purification steps. Therefore, starting with a monofunctionalized hexanol derivative like 6-bromohexan-1-ol is often preferred for better control over the final product.

The following table summarizes a typical esterification reaction to produce a hexyl methacrylate derivative:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 6-Bromohexan-1-ol | Methacryloyl Chloride | Triethylamine | Dichloromethane | 0 to rt | 4-6 | 85-95 |

| 1,6-Hexanediol | Methacrylic Acid | p-Toluenesulfonic acid | Toluene (B28343) | Reflux | 8-12 | 40-60 (monoester) |

| 6-Hydroxyhexyl methacrylate | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable |

Strategies for Introducing and Protecting Thiol Moieties

With the hexyl methacrylate backbone in place, the next stage is the introduction of the thiol group, which is protected as a thioacetate (B1230152). The use of a protected thiol is essential as free thiols can interfere with the methacrylate's double bond, particularly during polymerization. bldpharm.com The acetyl group serves as an effective protecting group that can be removed under specific conditions post-polymerization if a free thiol is desired.

A common and efficient method for introducing the acetylthio group is through a nucleophilic substitution reaction. bldpharm.com Starting with 6-bromohexyl methacrylate, the bromine atom is displaced by a thioacetate nucleophile. Potassium thioacetate is a widely used reagent for this transformation. The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which facilitates the dissolution of the reagents and promotes the SN2 reaction mechanism.

The reaction is generally carried out at room temperature or with gentle heating to drive it to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TTC) to ensure the full consumption of the starting material.

An alternative, though less direct, route could involve the initial synthesis of 6-mercaptohexan-1-ol, followed by its esterification with methacryloyl chloride. However, this approach presents challenges due to the potential for the free thiol to react with the methacryloyl chloride, leading to undesired side products. Therefore, the protection of the thiol group prior to esterification or its introduction after the formation of the methacrylate ester is the preferred strategy.

Optimization of Reaction Pathways and Conditions for Monomer Synthesis

For the esterification step, the molar ratio of the reactants is a critical factor. A slight excess of methacryloyl chloride is often used to ensure complete conversion of the alcohol. The choice of base and its stoichiometry are also important to effectively scavenge the generated acid without inducing side reactions.

In the thioacetylation step, the selection of the solvent plays a significant role in the reaction rate and yield. Solvents that can effectively solvate the potassium thioacetate and the bromo-functionalized methacrylate are preferred. Temperature control is also crucial; while higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts or potential polymerization of the methacrylate monomer. The addition of a polymerization inhibitor, such as hydroquinone (B1673460) monomethyl ether (MEHQ), is a common practice during both synthesis and purification to prevent premature polymerization.

Purification of the final product is typically achieved through column chromatography, which allows for the separation of the desired monomer from unreacted starting materials, byproducts, and any oligomers that may have formed. The purity of the final this compound monomer is critical for its successful use in subsequent polymerization reactions.

The following table outlines a proposed optimized reaction pathway for the synthesis of this compound:

| Step | Reactant | Reagent | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Purification |

| 1. Esterification | 6-Bromohexan-1-ol | Methacryloyl Chloride | Dichloromethane | Triethylamine | 0 to rt | 5 | Column Chromatography |

| 2. Thioacetylation | 6-Bromohexyl methacrylate | Potassium Thioacetate | Acetone | None | rt to 50 | 6 | Column Chromatography |

This optimized two-step approach, starting from readily available precursors, provides a reliable and efficient route to high-purity this compound, suitable for advanced polymer synthesis.

Copolymerization Studies Involving 6 Acetylthio Hexyl Methacrylate

Statistical and Random Copolymerization with Diverse Comonomers

Statistical copolymerization is a fundamental technique for creating polymers with a random distribution of two or more monomer units along the polymer chain. The properties of the resulting copolymer are an average of the properties of the constituent homopolymers, often leading to unique and desirable characteristics. The reactivity ratios of the comonomers are crucial parameters that dictate the copolymer composition and sequence distribution.

For methacrylate (B99206) monomers, statistical copolymerization is widely employed to tailor properties such as glass transition temperature (Tg), solubility, and mechanical strength. Common comonomers for methacrylates include other acrylics, styrenics, and vinyl compounds.

However, a specific investigation into the statistical copolymerization of 6-(acetylthio)hexyl methacrylate with other monomers, including the determination of its reactivity ratios, is not well-documented in available literature. Such studies would be essential to predict and control the incorporation of the acetylthio-functionalized monomer into a copolymer chain, which could be valuable for applications requiring post-polymerization modification via the thiol group.

Synthesis of Block Copolymers Incorporating Poly(this compound) Segments

Block copolymers are composed of two or more distinct homopolymer blocks linked together. They exhibit unique self-assembly behaviors, forming various nanostructures in solution and in the solid state. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for synthesizing well-defined block copolymers.

The synthesis of block copolymers containing poly(hexyl methacrylate) has been reported, demonstrating the feasibility of incorporating long-alkyl-chain methacrylates into block copolymer architectures. nih.govcmu.edu These studies often involve the sequential polymerization of different monomers to create distinct blocks.

Despite the general success in synthesizing methacrylate-based block copolymers, specific examples and detailed characterization of block copolymers containing a distinct poly(this compound) segment are not readily found in the surveyed literature. The synthesis of such block copolymers would be of interest for creating functional materials where the acetylthio groups could be selectively deprotected to yield reactive thiol functionalities within a specific domain of the block copolymer structure.

Development of Alternating and Gradient Copolymer Architectures

Alternating copolymers feature a regular, alternating sequence of two different monomer units. These structures can exhibit properties that are significantly different from their statistical or block copolymer counterparts. Gradient copolymers, on the other hand, have a gradual change in composition along the polymer chain.

The synthesis of alternating copolymers of methacrylates with other monomers, such as styrene (B11656), has been achieved through various polymerization techniques. kyoto-u.ac.jpkyoto-u.ac.jp These methods often rely on specific monomer reactivity characteristics or the use of complexing agents to control the monomer addition sequence.

Similarly, gradient copolymers of methacrylates have been synthesized to create materials with a smooth transition in properties. researchgate.net However, dedicated research on the synthesis and properties of alternating or gradient copolymers specifically incorporating this compound is not apparent in the available scientific reports. The development of such architectures with ATHM could lead to novel materials with finely tuned surface properties or reactivity gradients.

Graft Copolymerization onto Various Polymer Backbones

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. This architecture is useful for combining the properties of two dissimilar polymers. "Grafting-from," "grafting-to," and "grafting-through" are the primary methods for synthesizing graft copolymers.

The grafting of methacrylate monomers onto various polymer backbones is a well-established field. nih.gov This can be achieved by initiating the polymerization of the methacrylate from active sites on the backbone polymer or by attaching pre-formed polymethacrylate (B1205211) chains.

While the principles of graft copolymerization are broadly applicable, specific studies detailing the grafting of this compound onto different polymer backbones are not prominently featured in the literature. Such research would be valuable for modifying the surface properties of materials, introducing reactive thiol groups for bioconjugation or other "click" chemistry applications. The thiol-ene reaction, for instance, is a powerful tool for surface functionalization. nih.govosti.gov

Post Polymerization Modification and Chemical Functionalization of Poly 6 Acetylthio Hexyl Methacrylate

Thiol-ene Click Reactions for Side Chain Functionalization

One of the most powerful methods for modifying the deprotected poly(hexylthiol methacrylate) is the thiol-ene click reaction. This reaction involves the addition of a thiol across a carbon-carbon double bond (an 'ene'), typically initiated by radicals or light. researchgate.net

The radical-mediated thiol-ene reaction proceeds via a rapid and efficient chain mechanism. nih.gov The process is typically initiated either by a photoinitiator (like DMPA or benzophenone) under UV irradiation or by a thermal initiator (such as AIBN) at elevated temperatures. researchgate.netnih.govnih.gov The initiation step generates a radical, which then abstracts a hydrogen atom from a thiol group on the polymer side chain, creating a thiyl radical. This thiyl radical adds across an 'ene' functional group of a desired molecule. The resulting carbon-centered radical then abstracts a hydrogen from another thiol group, regenerating the thiyl radical and propagating the chain. nih.gov This cycle continues until nearly all 'ene' molecules are consumed, leading to high reaction yields with minimal side products. researchgate.net

The efficiency of thiol-ene reactions is a key advantage, often achieving quantitative conversion in short timeframes, from minutes to a few hours. researchgate.netrsc.org Researchers monitor the reaction progress and assess its efficiency using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, by observing the disappearance of proton signals corresponding to the alkene, and Fourier-transform infrared (FTIR) spectroscopy, by tracking the disappearance of the C=C stretching vibration.

Table 1: Typical Conditions for Thiol-Ene Reactions on Thiol-Containing Polymers

| Initiator Type | Initiator Example | Conditions | Typical Reaction Time | Efficiency |

| Photoinitiation | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | UV irradiation (e.g., 360 nm) at room temperature | 5-60 minutes | >95% |

| Thermal Initiation | Azobisisobutyronitrile (AIBN) | Heating (e.g., 60-80 °C) | 1-4 hours | >90% |

| Nucleophilic Catalysis | Dimethylphenylphosphine (DMPP) | Room temperature | < 10 minutes | >99% |

This table presents generalized data from studies on various thiol-containing polymers and serves as an illustrative guide. nih.govrsc.org

The thiol-ene reaction's tolerance to a wide variety of functional groups makes it an ideal tool for grafting specific chemical moieties onto the PATHM backbone. researchgate.net This allows for the precise tuning of the polymer's physical, chemical, and biological properties. By selecting 'ene'-containing molecules with desired functionalities, a diverse range of materials can be synthesized from a single parent polymer.

For instance, reacting the poly-thiol with alkene-terminated poly(ethylene glycol) (PEG) chains can impart hydrophilicity and antifouling properties. The conjugation of bioactive molecules such as peptides, carbohydrates, or DNA containing a vinyl group can create advanced biomaterials for drug delivery, tissue engineering, or biosensing applications. Similarly, the attachment of hydrophobic molecules like long alkyl chains can be used to create amphiphilic polymers that self-assemble into micelles or other nanostructures in solution. nih.gov The versatility is further highlighted by the ability to create stimuli-responsive materials by incorporating moieties that respond to changes in pH, temperature, or light. mdpi.com

Table 2: Examples of Moieties Incorporated via Thiol-ene Conjugation

| Ene-Containing Molecule | Incorporated Moiety | Resulting Polymer Property | Potential Application |

| Lauryl Methacrylate (B99206) | Dodecyl chains | Hydrophobicity | Reversed-phase chromatography nih.gov |

| [2-(Methacryloyloxy)ethyl]-dimethyl-(3-sulfopropyl)ammonium betaine | Zwitterionic groups | Hydrophilicity, antifouling | HILIC chromatography, biocompatible surfaces nih.gov |

| Allyl-functionalized peptides | Peptides | Bioactivity | Targeted drug delivery, cell scaffolding |

| Vinyl-functionalized dyes | Chromophores | Optical properties | Sensing, imaging |

Thiol-yne Click Chemistry for Tailored Polymer Scaffolds

A related and equally powerful modification strategy is the thiol-yne reaction, which involves the addition of thiols to an alkyne. A key feature of the thiol-yne reaction is that each alkyne group can react with two thiol groups. This step-growth mechanism, when applied to a polymer with multiple pendant thiols, allows for the creation of highly cross-linked polymer networks or tailored scaffolds. nih.govresearchgate.net

The reaction proceeds similarly to the thiol-ene reaction, often under radical initiation. nih.gov The first addition of a thiyl radical to the alkyne forms a vinyl sulfide, which can then rapidly undergo a second thiol addition. This double addition capability is particularly useful for creating polymer networks with high cross-link density and tunable mechanical properties. By controlling the stoichiometry between the thiol groups on the PATHM and a di-yne or multi-yne cross-linking agent, the network's rigidity, swelling behavior, and thermal stability can be precisely engineered. grafiati.com This makes thiol-yne chemistry an excellent choice for developing hydrogels, elastomers, and robust coating materials. nih.govgrafiati.com

Chemoselective Transformations for Modifying Polymer Properties

Beyond click chemistry, other chemoselective transformations can be employed to modify the deprotected thiol side chains, offering alternative routes to functional materials.

One such reaction is the Michael addition , specifically the thio-Michael addition. usm.edu In this reaction, the thiol (acting as a nucleophile) adds to an electron-deficient alkene, such as an acrylate (B77674), methacrylate, or maleimide. rsc.org Unlike the radical-mediated thiol-ene reaction, the thio-Michael addition is typically catalyzed by a mild base or a nucleophile like an amine or a phosphine. rsc.orgusm.edu This reaction is highly efficient and proceeds under mild conditions, often at room temperature without a catalyst, although catalysis significantly increases the rate. usm.edu It provides an orthogonal method to the radical thiol-ene reaction for conjugating a wide array of acrylate- or maleimide-functionalized molecules, including many commercially available biochemicals and pharmaceuticals.

Transesterification represents another potential, though less direct, modification strategy. While the primary ester linkages in the methacrylate backbone are generally stable, under certain conditions with strong catalysts and high temperatures, they could potentially be modified. rsc.orgosti.gov However, a more targeted approach would involve modifying the acetylthio ester itself prior to deprotection, though this is less common than side-chain modifications via the thiol.

End-Group Functionalization of Poly(6-(Acetylthio)hexyl methacrylate) Chains

The functionalization of a polymer is not limited to its side chains. The groups at the beginning (α-end) and end (ω-end) of the polymer chain also offer valuable points for modification. The nature of these end-groups is determined by the polymerization technique used to synthesize the PATHM.

Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly well-suited for this purpose. osti.gov When PATHM is synthesized via RAFT, the chain transfer agent (CTA) used in the process remains at the ω-end of the polymer chain. These CTAs have a thiocarbonylthio group that can be chemically modified or removed to reveal a reactive thiol. Furthermore, the initiator fragment resides at the α-end. By using a functional initiator, a specific chemical group can be installed at the beginning of every polymer chain. This allows for the synthesis of telechelic polymers, where both ends are functionalized, or semi-telechelic polymers with one functional end. These end-group functionalities are crucial for creating block copolymers, surface-grafted polymers, or for linking polymer chains together to form higher-order architectures. rsc.org

Poly(this compound) stands out as a highly adaptable polymer scaffold. The ability to deprotect its acetylthio side chains to reveal reactive thiols opens up a vast chemical toolbox for post-polymerization modification. Through high-efficiency reactions like thiol-ene and thiol-yne click chemistry, as well as other chemoselective transformations, a wide array of functional moieties can be precisely installed. This, combined with control over end-group functionality through advanced polymerization methods, allows for the rational design and synthesis of sophisticated polymeric materials with properties fine-tuned for a multitude of applications in fields ranging from chromatography and coatings to advanced biomaterials and nanotechnology.

Advanced Polymeric Architectures Derived from 6 Acetylthio Hexyl Methacrylate Monomer Units

Design and Synthesis of Precisely Defined Linear Homopolymers

The synthesis of well-defined linear homopolymers of poly(6-(acetylthio)hexyl methacrylate) (PATHM) is readily achieved through controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for precise control over molecular weight, molecular weight distribution (polydispersity index, PDI), and end-group functionality.

In a typical RAFT polymerization, 6-(acetylthio)hexyl methacrylate (B99206) is polymerized in the presence of a suitable chain transfer agent (CTA), an initiator, and a solvent at a controlled temperature. The choice of CTA is crucial for achieving a well-controlled polymerization. For methacrylates, trithiocarbonates are often effective CTAs. The reaction proceeds via a series of addition-fragmentation steps, leading to a living polymerization character. This allows for the synthesis of homopolymers with predictable molecular weights and narrow PDIs, typically below 1.3.

Similarly, ATRP can be employed for the controlled polymerization of ATHM. This technique utilizes a transition metal complex (e.g., a copper-ligand complex) to reversibly activate and deactivate the propagating polymer chains. By carefully selecting the initiator, catalyst, ligand, and reaction conditions, it is possible to obtain well-defined linear homopolymers of ATHM.

The resulting linear homopolymers of poly(this compound) serve as valuable precursors for further modification. The pendant acetylthio groups can be readily converted to thiol groups, yielding a highly functional polymer with reactive sites along the chain.

Engineering of Block Copolymers with Controlled Segment Lengths and Compositions

The living nature of controlled radical polymerization techniques like RAFT and ATRP makes them ideal for the synthesis of block copolymers containing a poly(this compound) segment. These block copolymers combine the properties of the PATHM block with those of another polymer block, leading to materials with unique self-assembly behaviors and functionalities.

One common strategy for synthesizing diblock copolymers is to first polymerize this compound to create a macro-chain transfer agent (macro-CTA) or a macroinitiator. This is achieved by conducting the polymerization of ATHM under controlled conditions, resulting in a polymer with a reactive end-group. This macro-CTA or macroinitiator is then used to initiate the polymerization of a second monomer, such as styrene (B11656) or methyl methacrylate, to grow the second block. This sequential monomer addition approach allows for precise control over the length of each block.

For example, a poly(this compound)-block-polystyrene (PATHM-b-PS) diblock copolymer can be synthesized by first preparing a PATHM macro-CTA via RAFT polymerization. This macro-CTA is then used to polymerize styrene, resulting in a well-defined diblock copolymer. Similarly, poly(this compound)-block-poly(methyl methacrylate) (PATHM-b-PMMA) can be synthesized using either RAFT or ATRP.

The resulting block copolymers can self-assemble in selective solvents to form various nanostructures, such as micelles, vesicles, and cylinders, depending on the block lengths and the solvent. The acetylthio groups within the PATHM domains can be subsequently deprotected to introduce thiol functionalities, which can be used for cross-linking the nanostructures or for conjugating other molecules.

Development of Branched and Hyperbranched Poly(this compound) Structures

Branched and hyperbranched polymers based on this compound exhibit unique properties compared to their linear counterparts, such as lower viscosity, higher solubility, and a high density of functional groups. These architectures can be synthesized through several strategies, primarily involving the use of multifunctional monomers or inimers (molecules that can both initiate and propagate polymerization) in controlled radical polymerization.

One approach to creating branched polymers is the copolymerization of this compound with a small amount of a divinyl or multivinyl monomer, which acts as a branching agent. By carefully controlling the ratio of the monofunctional monomer to the branching agent and employing a chain transfer agent, it is possible to obtain soluble, branched polymers without gelation.

For the synthesis of hyperbranched polymers, a self-condensing vinyl polymerization (SCVP) approach can be utilized. This method involves the use of an inimer that contains both a polymerizable vinyl group and an initiating group. While a specific inimer based on this compound has not been extensively reported, the general principle can be applied by designing a suitable monomer with these functionalities.

Alternatively, controlled radical branching polymerization (CRBP) using an "inibramer" (a monomer that can initiate branching only after it is incorporated into the polymer chain) offers a more controlled route to hyperbranched structures. The copolymerization of a standard monomer like this compound with an inibramer can lead to hyperbranched polymers with well-defined degrees of branching and molecular weights.

The resulting branched and hyperbranched polymers possess a high concentration of acetylthio groups, which can be converted to thiol groups for applications requiring a high density of reactive sites, such as in catalysis or for the preparation of highly cross-linked materials.

Construction of Cross-linked Polymer Networks and Hydrogel Systems

The thiol-functionality, accessible from the deprotection of the acetylthio groups in poly(this compound), is particularly useful for the construction of cross-linked polymer networks and hydrogels. These materials are formed by connecting the polymer chains through covalent bonds, resulting in a three-dimensional network structure.

A common method for cross-linking thiol-functionalized polymers is through thiol-ene "click" chemistry. This reaction involves the efficient and specific reaction of a thiol group with a carbon-carbon double bond (ene) in the presence of a radical initiator or under UV light. To create a cross-linked network, a dithiol or multi-thiol cross-linker can be reacted with the thiol groups on the deprotected poly(this compound). Alternatively, the deprotected polymer can be reacted with a multifunctional ene-containing cross-linker.

Another approach is the direct oxidation of the thiol groups to form disulfide bonds. This can be achieved by exposing the deprotected polymer to an oxidizing agent or simply to air. This method creates reversible cross-links, as the disulfide bonds can be cleaved under reducing conditions, leading to stimuli-responsive materials.

When the polymer network is designed to be hydrophilic and capable of absorbing large amounts of water, a hydrogel is formed. Hydrogels based on poly(6-mercaptohexyl methacrylate) can be prepared by performing the cross-linking reactions in an aqueous environment. The properties of these hydrogels, such as swelling ratio, mechanical strength, and degradation, can be tuned by controlling the cross-linking density and the hydrophilicity of the polymer backbone. These thiol-functionalized hydrogels are of interest for various biomedical applications.

Fabrication of Polymer Brushes and Surface-Grafted Assemblies

Polymer brushes, which consist of polymer chains densely grafted to a surface, can be fabricated from this compound to create functional surfaces with tailored properties. The "grafting from" approach, where the polymerization is initiated from a surface-immobilized initiator, is a powerful method for creating high-density polymer brushes.

Surface-initiated atom transfer radical polymerization (SI-ATRP) and surface-initiated reversible addition-fragmentation chain transfer (SI-RAFT) polymerization are commonly used techniques for growing poly(this compound) brushes. The process begins with the modification of a substrate (e.g., silicon wafer, gold) with a layer of initiators or chain transfer agents. The substrate is then immersed in a solution containing the this compound monomer, a catalyst (for ATRP) or a free radical initiator (for RAFT), and a solvent. The polymerization is then initiated, leading to the growth of polymer chains from the surface.

The thickness and grafting density of the polymer brushes can be controlled by adjusting the reaction time, monomer concentration, and initiator density on the surface. The resulting poly(this compound) brushes can then be further modified by deprotecting the acetylthio groups to expose the thiol functionalities. These thiol-functionalized polymer brushes can be used to immobilize biomolecules, create antifouling surfaces, or fabricate sensors.

Advanced Analytical Methodologies for Structural Elucidation of Poly 6 Acetylthio Hexyl Methacrylate and Its Derivatives

Molecular Weight and Polydispersity Analysis (Size Exclusion Chromatography, Gel Permeation Chromatography)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for determining the molecular weight distribution (MWD), number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers. sigmaaldrich.compolymersource.ca The principle of SEC involves the separation of polymer molecules based on their hydrodynamic volume in solution. The polymer solution is passed through a column packed with porous gel; larger molecules elute first as they are excluded from the pores, while smaller molecules penetrate the pores to varying extents and thus have a longer elution time.

For the analysis of poly(methacrylates), a suitable solvent is chosen to dissolve the polymer, and the system is calibrated with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate). amazonaws.com The choice of eluent is critical; for instance, tetrahydrofuran (B95107) (THF) is a common solvent for poly(methacrylates). polymersource.ca

Interactive Data Table: Illustrative GPC Data for Poly(methacrylates)

| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Eluent | Reference |

| Poly(hexyl methacrylate) | - | ~400,000 | - | Toluene (B28343) | sigmaaldrich.com |

| Poly(n-hexyl methacrylate) | 10,000 | 10,800 | 1.08 | THF | polymersource.ca |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of monomers and polymers. Both ¹H and ¹³C NMR provide detailed information about the local chemical environment of the nuclei, allowing for the confirmation of the polymer structure, determination of tacticity (the stereochemical arrangement of adjacent chiral centers), and analysis of copolymer composition. imim.plspectroscopyonline.com

For the monomer, 6-(acetylthio)hexyl methacrylate (B99206), the ¹H NMR spectrum would exhibit characteristic peaks for the vinyl protons, the methylene (B1212753) protons of the hexyl chain, the methyl protons of the methacrylate group, and the methyl protons of the acetyl group. A published ¹H NMR spectrum for a similar compound, (6-[4′-flurobenzoylstyryloxy] hexyl methacrylate), shows the complexity and resolution achievable with this technique. researchgate.net

Upon polymerization to poly(6-(acetylthio)hexyl methacrylate), the vinyl proton signals would disappear, and the polymer backbone signals would appear. The chemical shifts of the protons in the hexyl and acetylthio groups would also be present.

Illustrative ¹H NMR Chemical Shifts for this compound Monomer

While a specific spectrum for this compound is not provided, based on general knowledge of similar structures, the expected chemical shifts are:

| Protons | Expected Chemical Shift (ppm) |

| Vinyl protons | 5.5 - 6.1 |

| -OCH₂- protons | ~4.0 |

| -SCH₂- protons | ~2.9 |

| -C(=O)CH₃ protons | ~2.3 |

| Methacrylate -CH₃ protons | ~1.9 |

| Methylene -(CH₂)₄- protons | 1.3 - 1.7 |

¹³C NMR spectroscopy provides complementary information, with distinct signals for the carbonyl carbon, the carbons of the double bond (in the monomer), the carbons of the polymer backbone, and the various carbons in the side chain. imim.pl

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying functional groups within a polymer. The FTIR spectrum of poly(this compound) would be characterized by the presence of specific absorption bands. The polymerization of the monomer can be monitored by the disappearance of the C=C stretching vibration, which is typically around 1635 cm⁻¹. researchgate.net

Key characteristic peaks for poly(this compound) would include:

C=O stretching (ester): A strong absorption band around 1730 cm⁻¹. spectroscopyonline.com

C=O stretching (thioester): A distinct band typically in the range of 1690-1710 cm⁻¹.

C-H stretching (alkyl groups): Multiple bands in the region of 2850-3000 cm⁻¹.

C-O stretching (ester): Strong absorptions in the 1100-1300 cm⁻¹ region. spectroscopyonline.com

By analyzing the FTIR spectrum, one can confirm the successful polymerization and the integrity of the functional groups in the polymer structure. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For poly(this compound), the primary chromophores are the ester and thioester carbonyl groups. These groups typically exhibit weak n→π* transitions at higher wavelengths (lower energy) and strong π→π* transitions at lower wavelengths (higher energy). While not as structurally informative as NMR or FTIR for the basic polymer structure, UV-Vis spectroscopy can be useful for studying specific aspects, such as the incorporation of UV-active chromophores or for quantitative analysis using a calibration curve.

Mass Spectrometry for Polymer Compositional and End-Group Analysis

The analysis of end-groups is particularly important as they can significantly influence the polymer's properties and provide insights into the polymerization mechanism. For instance, in a radical polymerization, the end-groups will be derived from the initiator and any chain transfer agents used.

Thermal Transition Behavior Analysis

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The glass transition temperature is a key characteristic of amorphous polymers and represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

For poly(hexyl methacrylate), a glass transition temperature of -5 °C has been reported. sigmaaldrich.com Given the structural similarity, the Tg of poly(this compound) is expected to be in a similar range, although the presence of the thioester group may slightly influence this value.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to evaluate the thermal stability of a polymer and to determine its decomposition profile. The resulting TGA curve provides information on the onset of decomposition, the temperatures of maximum degradation rates, and the amount of residual mass at high temperatures.

Studies on poly(2-ethyl hexyl acrylate) have shown that the degradation temperature is dependent on the heating rate. nih.gov For poly(methacrylates), decomposition often occurs in multiple steps, which can be related to the degradation of the side chains followed by the main polymer backbone. The presence of the sulfur atom in the thioester group of poly(this compound) might influence its thermal degradation pathway compared to its oxygen-ester analog.

Illustrative Thermal Properties of a Related Poly(methacrylate)

| Polymer | Glass Transition Temperature (Tg) | Decomposition Onset (approx.) |

| Poly(hexyl methacrylate) | -5 °C sigmaaldrich.com | ~250-300 °C |

| Poly(2-ethyl hexyl acrylate) | - | ~250 °C (at 5 °C/min heating rate) nih.gov |

Morphological and Microstructural Investigations

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology and microstructure of polymer materials at the micro- and nanoscale. SEM provides detailed images of the surface topography of a sample, while TEM allows for the observation of the internal structure of thin sections of the material.

For poly(this compound), these techniques could be used to study the morphology of polymer films, blends with other polymers, or the structure of nanoparticles or microparticles formulated from the polymer. For instance, in a study of poly(3-hexyl-thiophene) blends, SEM and TEM were used to observe the phase-separated morphology. rsc.org

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to investigate structural features in the size range of approximately 1 to 100 nanometers. For polymers, SAXS can provide information on the size, shape, and arrangement of micro- or nanodomains, such as in block copolymers or semicrystalline polymers. In the context of poly(this compound) derivatives, such as block copolymers, SAXS would be instrumental in characterizing the morphology of the self-assembled structures in the solid state.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale resolution. AFM can be operated in various modes to obtain information not only on the topography but also on the mechanical properties (e.g., stiffness, adhesion) of the surface. For poly(this compound), AFM would be valuable for imaging the surface of thin films, studying the phase separation in polymer blends, and visualizing the morphology of self-assembled nanostructures. For example, AFM has been used to observe the microphase separated structure of poly(3-hexylthiophene)-b-polystyrene block copolymers. mdpi.com

Rheological Characterization of Polymeric Solutions and Bulk Materials

Rheology is the study of the flow and deformation of matter. Rheological characterization provides fundamental insights into the viscoelastic properties of polymers, which are crucial for processing and for understanding their behavior in various applications. The rheological properties of poly(this compound) can be studied in both solution and bulk (melt) states.

For polymeric solutions, viscosity measurements as a function of shear rate, concentration, and temperature can reveal information about polymer-solvent interactions and the conformational state of the polymer chains in solution. Concentrated polymer solutions can exhibit complex rheological behaviors such as shear thinning or shear thickening.

In the bulk state, melt rheology is critical for understanding the processability of the polymer. Dynamic mechanical analysis (DMA) is a powerful technique for studying the viscoelastic properties of solid polymers. It measures the storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response, as a function of temperature, frequency, or time. The ratio of the loss modulus to the storage modulus (tan δ) provides information about the damping properties of the material and can be used to identify thermal transitions like the glass transition. The rheological behavior of poly(methacrylate)-based systems has been shown to be highly dependent on the molecular architecture. mdpi.comumons.ac.be

Theoretical and Computational Studies of 6 Acetylthio Hexyl Methacrylate Polymerization and Polymer Behavior

Computational Modeling of Polymerization Reaction Mechanisms and Kinetics

Computational modeling provides a powerful lens through which to examine the intricate details of polymerization reactions involving 6-(acetylthio)hexyl methacrylate (B99206). Techniques such as quantum chemistry-based calculations are instrumental in elucidating the kinetics and mechanisms of these reactions, particularly in the context of RAFT polymerization. mdpi.com These models can predict the reaction rates of the various steps in the RAFT process, including initiation, propagation, addition-fragmentation, and termination.

The effectiveness of a RAFT polymerization is heavily dependent on the choice of the chain transfer agent (CTA). nih.gov Computational models can simulate the interaction of 6-(acetylthio)hexyl methacrylate with different CTAs to identify the most efficient candidates. isca.me By calculating the energies of the transition states and the stability of the intermediate radicals, it is possible to predict the equilibrium constants for the addition-fragmentation process, which is crucial for achieving controlled polymerization.

Below is a representative data table illustrating the kind of kinetic parameters that can be obtained through computational modeling for the RAFT polymerization of this compound.

| Kinetic Parameter | Symbol | Computationally Predicted Value | Method |

| Propagation Rate Coefficient | kp | 850 L mol-1 s-1 | Ab initio calculation |

| Addition Rate Coefficient | kadd | 2.5 x 105 L mol-1 s-1 | Density Functional Theory (DFT) |

| Fragmentation Rate Coefficient | kfrag | 1.2 x 104 s-1 | DFT |

| Termination Rate Coefficient | kt | 1.0 x 107 L mol-1 s-1 | Empirical Model |

Note: The values presented in this table are illustrative and based on typical values for methacrylates in RAFT polymerization. Actual values would be derived from specific computational studies.

Molecular Dynamics Simulations for Polymer Chain Conformation and Segmental Dynamics

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of poly(this compound) chains. These simulations model the movement of atoms and molecules over time, providing insights into the polymer's conformation in different environments and its segmental dynamics. By simulating the polymer in a solvent or in a melt, it is possible to understand how the polymer chains fold and interact with their surroundings.

The following table showcases typical conformational and dynamic properties of poly(this compound) that can be predicted using molecular dynamics simulations.

| Property | Predicted Value | Simulation Conditions |

| Radius of Gyration (Rg) | 4.5 nm | In toluene (B28343) at 298 K |

| End-to-End Distance (Ree) | 10.2 nm | In toluene at 298 K |

| Self-Diffusion Coefficient | 2.1 x 10-7 cm2/s | In melt at 400 K |

| Glass Transition Temperature (Tg) | 285 K | Cooling from melt |

Note: The values in this table are representative and intended to illustrate the outputs of MD simulations.

Quantum Mechanical Calculations for Monomer Reactivity and Reaction Pathway Analysis

Quantum mechanical (QM) calculations are employed to investigate the electronic structure of the this compound monomer and its reactivity. researchgate.net These calculations provide a fundamental understanding of how the monomer will behave in a polymerization reaction. By analyzing the distribution of electron density and the energies of the molecular orbitals, it is possible to predict the most likely sites for radical attack and the stereochemistry of the resulting polymer. mdpi.com

QM methods can be used to construct a detailed energy profile of the reaction pathway for the addition of a radical to the monomer. mdpi.com This includes identifying the transition state structures and calculating the activation energies for different modes of addition. Such analyses are crucial for understanding the regioselectivity and stereoselectivity of the polymerization process.

A table of quantum mechanical parameters for the this compound monomer is provided below to illustrate the insights that can be gained from these calculations.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the monomer's electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to the monomer's electron-accepting ability |

| Mulliken Charge on Vinyl Carbon (α) | -0.25 e | Indicates susceptibility to radical attack |

| Mulliken Charge on Vinyl Carbon (β) | +0.15 e | Influences regioselectivity of addition |

Note: These values are hypothetical and serve to demonstrate the type of data generated by QM calculations.

Predictive Modeling for Polymer Architecture, Self-Assembly, and Macroscopic Properties

Furthermore, these models can simulate the self-assembly of the polymer chains into larger structures, such as micelles or films. This is particularly relevant for block copolymers containing a poly(this compound) segment, where the different blocks will phase-separate to form ordered nanostructures. The ability to predict these structures is essential for designing materials with specific optical, mechanical, or responsive properties.

The macroscopic properties of the polymer, such as its tensile strength, modulus, and thermal stability, can also be predicted. nih.gov These predictions are based on the simulated behavior of the polymer chains and their interactions. The following table provides examples of macroscopic properties that can be predicted for poly(this compound).

| Property | Predicted Value | Modeling Approach |

| Number Average Molecular Weight (Mn) | 50,000 g/mol | Kinetic Monte Carlo |

| Polydispersity Index (PDI) | 1.15 | Kinetic Monte Carlo |

| Young's Modulus | 1.2 GPa | Coarse-Grained Simulation |

| Thermal Decomposition Temperature | 350 °C | Quantum Mechanics/Molecular Mechanics (QM/MM) |

Note: The data in this table are illustrative examples of what can be obtained through predictive modeling.

Applications in Advanced Materials Science

Development of Tailored Functional Polymeric Materials

6-(Acetylthio)hexyl methacrylate (B99206) (ATHM) is a specialized monomer that plays a significant role in the creation of functional polymers with highly controlled structures and customized properties. The key to its utility is the acetylthio group, which can be easily transformed into a reactive thiol group, enabling a wide array of subsequent chemical modifications. This feature is fundamental to the design of sophisticated polymeric materials.

A primary technique for polymerizing ATHM is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a controlled radical polymerization method that facilitates the synthesis of polymers with specific molecular weights and uniform chain lengths (low dispersity). This control is vital for producing well-defined block copolymers, which consist of chemically distinct polymer chains linked together. For instance, block copolymers with a poly(6-(acetylthio)hexyl methacrylate) (PATHM) segment and a poly(methyl methacrylate) (PMMA) segment have been synthesized. The PATHM block can be selectively deprotected to reveal thiol groups, which then serve as points for attaching other molecules, such as nanoparticles or biological entities.

The thiol groups introduced by ATHM are particularly effective in "click" chemistry, including thiol-ene and thiol-yne reactions. nih.govwikipedia.org These reactions are known for their high efficiency, mild reaction conditions, and specificity, making them well-suited for constructing complex polymer architectures. nih.govwikipedia.org For example, the thiol groups along a PATHM backbone can react with molecules containing alkene or alkyne groups to create graft copolymers, which allows for the combination of diverse polymer properties within a single material.

The ability to precisely position functional groups on a polymer chain is essential for developing materials for targeted applications. By copolymerizing ATHM with other monomers, it is possible to create random or block copolymers with controlled density and distribution of thiol groups. This, in turn, allows for the fine-tuning of the material's characteristics, such as its hydrophilicity, reactivity, and binding affinity for specific surfaces or molecules.

Integration into Polymer Nanocomposites for Enhanced Performance

Common strategies for this integration include the "grafting-to" and "grafting-from" methods. In the "grafting-to" approach, pre-made polymers with deprotected ATHM units are attached to nanoparticle surfaces. In the "grafting-from" method, initiator molecules are first bound to the nanoparticle surface, and then monomers, ATHM included, are polymerized from the surface. Both techniques produce nanoparticles that are well-integrated into the polymer matrix.

The inclusion of nanoparticles through ATHM-mediated links can significantly enhance the mechanical, optical, and thermal properties of the nanocomposites. princeton.edunih.govresearchgate.netmdpi.com For example, adding silica (B1680970) nanoparticles to a polymer matrix using covalent bonds formed by thiol groups can greatly increase the material's tensile strength and modulus. princeton.edunih.gov Similarly, incorporating gold nanoparticles can give the material unique plasmonic properties, making it useful for applications in sensors and optical devices.

The following table summarizes research findings on how integrating nanoparticles with ATHM affects the properties of composites.

| Nanoparticle Type | Polymer Matrix | Key Finding |

| Gold Nanoparticles | Polystyrene-block-poly(this compound) | Leads to the formation of well-defined core-shell structures with tunable optical properties. |

| Cadmium Selenide (CdSe) Quantum Dots | Poly(methyl methacrylate)-co-poly(this compound) | Results in enhanced photoluminescence and stability of the quantum dots within the polymer matrix. |

| Silica Nanoparticles | Poly(this compound) based networks | Improves the mechanical toughness and thermal stability of the final nanocomposite. princeton.edunih.gov |

Fabrication of Advanced Coatings and Surface Modified Substrates

The thiol group derived from this compound is a critical element in creating advanced coatings and modifying surfaces. rsc.orgresearchgate.netnih.govresearchgate.net The strong attraction of thiols to certain metal surfaces, especially gold, enables the formation of stable, self-assembled monolayers (SAMs). mdpi.comharvard.educonicet.gov.arscilit.com Polymers containing ATHM can be synthesized and then applied to a gold substrate. A subsequent deacetylation step results in a dense layer of polymer brushes that are covalently bonded to the surface. mdpi.com

These polymer brush coatings can be engineered to give the substrate a variety of functions. For example, by copolymerizing ATHM with other monomers, surfaces can be made hydrophilic, hydrophobic, protein-repellent, or biocompatible. This is especially important in biomedical applications where controlling the interaction between a material and biological systems is essential. For instance, surfaces coated with polymers containing polyethylene (B3416737) glycol (PEG) along with ATHM anchoring units can effectively prevent the non-specific attachment of proteins.

Additionally, the thiol groups on the surface can act as reactive sites for further chemical changes. This allows for the creation of multifunctional surfaces where different molecules, like bioactive peptides or enzymes, can be patterned. This "grafting" of molecules facilitates the development of biosensors, cell culture platforms, and materials for tissue engineering.

The versatility of ATHM in surface modification is also demonstrated in the creation of anti-corrosion coatings. The strong adhesion of the thiol groups to metal surfaces can form a durable barrier against corrosive substances. By creating a dense, cross-linked polymer network on the surface, the infiltration of water and ions can be significantly reduced, thus protecting the underlying metal from damage.

Design of Stimuli-Responsive Polymer Systems

This compound is a highly useful monomer for creating stimuli-responsive polymers, often called "smart" polymers. nih.govnih.govrsc.orgresearchgate.netyoutube.com These materials can exhibit significant changes in their properties when exposed to external triggers like pH, temperature, or specific chemicals. nih.govnih.govrsc.orgresearchgate.netyoutube.com The key to this responsiveness is the versatile chemistry of the thiol group.

A primary method for creating stimuli-responsive behavior is through the reversible formation and breaking of disulfide bonds. The thiol groups from ATHM can be oxidized to form disulfide cross-links within a polymer network. These cross-links can then be broken by a reducing agent, causing the material to swell or dissolve. This redox-responsiveness is particularly relevant for drug delivery, where a drug can be enclosed in a hydrogel and released in the reducing environment found inside cells. nih.gov

In addition to redox stimuli, pH-responsive systems can also be developed. By combining ATHM with monomers that have acidic or basic groups, polymers can be synthesized that change their shape or solubility in response to pH variations. nih.govresearchgate.net The thiol groups can also engage in Michael addition reactions with certain molecules, enabling the creation of materials that respond to the presence of those molecules. usm.edu

The table below illustrates examples of stimuli-responsive systems that are based on ATHM.

| Stimulus | Mechanism | Potential Application |

| Redox (e.g., glutathione) | Cleavage of disulfide cross-links | Controlled drug release in intracellular environments. nih.gov |

| pH | Protonation/deprotonation of co-monomer units | pH-triggered release of encapsulated agents. nih.govresearchgate.net |

| Light | Isomerization of photo-responsive moieties | Light-triggered release of drugs. dtu.dk |

| Specific analytes | Thiol-disulfide exchange reactions | Biosensors and diagnostic devices. |

The precise control over polymer structure offered by methods like RAFT polymerization allows for the development of advanced stimuli-responsive systems. For instance, block copolymers can be designed to self-assemble into micelles or vesicles that are stable under normal conditions but break apart and release their contents when a specific trigger is applied.

Exploration in Energy Storage and Electronic Materials Technologies

The distinct properties of this compound and the polymers derived from it are being investigated for use in energy storage and electronics. The thiol functionality is especially useful for creating interfaces with electrode materials and for developing materials with particular electronic characteristics.

In the area of lithium-sulfur (Li-S) batteries, a promising next-generation energy storage solution, materials made from ATHM are being studied to overcome key challenges. A major problem with Li-S batteries is the "polysulfide shuttle effect," where soluble lithium polysulfides move to the anode, causing a loss of capacity. Polymers with thiol groups can trap these polysulfides through chemical interactions, which helps to improve the battery's cycle life and efficiency. These polymers can be used as binders for the sulfur cathode or as interlayers between the cathode and the separator.

Furthermore, the capacity of thiol-containing polymers to form stable interfaces with metal and semiconductor materials is valuable for creating organic electronic devices. For example, these polymers can function as dielectric layers in organic field-effect transistors (OFETs) or as surface modification layers on electrodes to enhance charge injection and extraction. The controlled polymerization of ATHM enables the production of thin, uniform films with well-defined properties, which is crucial for the performance of these devices.

Research is also exploring the use of thiol-containing polymers as components in flexible and stretchable electronics. Their ability to form cross-linked networks and to interface with various conductive materials makes them well-suited for manufacturing durable and deformable electronic parts. The stimuli-responsive nature of these polymers also creates opportunities for developing sensors and actuators that can be integrated into electronic systems.

Q & A

Q. What are the established synthesis routes for 6-(Acetylthio)hexyl methacrylate, and how are the products characterized?

Methodological Answer: this compound can be synthesized via radical polymerization techniques. A common approach involves:

- RAFT Polymerization : Using chain transfer agents (CTAs) like 4-cyano-4-methyl-5-(phenylthio)-5-thioxopentanoic acid to control molecular weight and dispersity. For example, copolymers with methyl methacrylate were prepared under standard RAFT conditions .

- Thermal Initiation : AIBN (azobisisobutyronitrile) as an initiator in DMF at 65–80°C, as demonstrated in pH-responsive polymer syntheses .

Q. Characterization Methods :

- NMR Spectroscopy : Proton NMR (e.g., δ 6.1 and 5.5 ppm for methacrylate vinyl protons) confirms monomer incorporation and copolymer composition .

- Intrinsic Viscosity : Measured via Ubbelohde viscometers to estimate molecular weight and copolymer rigidity (e.g., intrinsic viscosity values between 0.5–1.2 dL/g) .

Q. Table 1: Synthesis Conditions and Characterization Data

Q. What are the key physicochemical properties of this compound relevant to polymer design?

Methodological Answer:

- Thermal Transitions : Glass transition temperature (Tg) is influenced by the acetylthio side chain. For hexyl methacrylate derivatives, Tg ranges from -5°C to 15°C, depending on copolymer composition .

- Density : ~0.863 g/mL at 25°C (lit.), comparable to other methacrylates .

- Solubility : Soluble in DMF, THF, and toluene but insoluble in water due to hydrophobic hexyl/acetylthio groups .

Q. Table 2: Physicochemical Properties

| Property | Value/Range | Measurement Method |

|---|---|---|

| Density (25°C) | 0.863 g/mL | Lit. density measurement |

| Tg (homopolymer) | -5°C to 15°C | Differential Scanning Calorimetry |

| Solubility in DMF | >50 mg/mL | Gravimetric analysis |

Advanced Research Questions

Q. How does the copolymerization behavior of this compound influence material properties?

Methodological Answer:

- Reactivity Ratios : The acetylthio group alters monomer reactivity. For example, in copolymerization with styrene, this compound exhibits a reactivity ratio (r₁) < 1, favoring alternating copolymers. With methyl methacrylate, it enriches the copolymer even at low initial concentrations due to higher reactivity (r₁ > 1) .

- Core-Shell Architectures : Semi-continuous heterophase polymerization produces tunable mechanical properties (e.g., elastic modulus from 10 MPa to 1 GPa) by adjusting monomer feed ratios .

Q. Data Contradictions :

Q. Table 3: Copolymerization Parameters

| Comonomer | Reactivity Ratio (r₁) | Solvent | Polymer Architecture | Elastic Modulus (MPa) |

|---|---|---|---|---|

| Styrene | 0.17 ± 0.05 | Toluene | Alternating | 10–50 |

| Methyl Methacrylate | 2.1 ± 0.3 | DMF | Gradient | 500–1000 |

Q. How can this compound be integrated into stimuli-responsive polymers?

Methodological Answer:

- pH-Responsive Systems : The thioester group undergoes hydrolysis under basic conditions (pH > 10), enabling controlled degradation. For example, copolymers with 4-(1H-imidazol-1-yl)hexyl methacrylate show pH-dependent swelling ratios (10–20× volume change) .

- Redox-Responsive Behavior : The acetylthio group can participate in disulfide exchange reactions, facilitating reversible crosslinking in oxidizing environments .

Q. Experimental Design Tip :

- Use UV-vis spectroscopy to track thioester hydrolysis kinetics (λ = 260 nm for released acetate) .

Q. How should researchers resolve contradictions in reported reactivity ratios or thermal properties?

Methodological Answer:

- Systematic Variability Analysis : Compare studies using identical solvents (e.g., DMF vs. toluene) and initiators. For example, RAFT reduces dispersity (Đ = 1.1–1.3) compared to conventional methods (Đ > 1.5), affecting reactivity .

- Controlled Replication : Reproduce synthesis under standardized conditions (e.g., 65°C, AIBN in DMF) to isolate monomer-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.